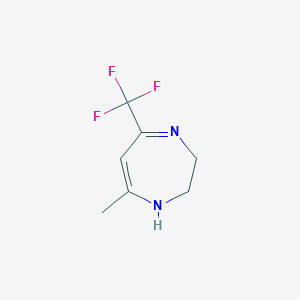

7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Beschreibung

7-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS: 77855-07-3) is a heterocyclic compound with a seven-membered diazepine ring containing two nitrogen atoms. The molecule features a trifluoromethyl (-CF₃) group at position 5 and a methyl (-CH₃) group at position 7, which significantly influence its electronic and steric properties. Its molecular formula is C₇H₉F₃N₂, with a molecular weight of 190.16 g/mol. The compound is classified under HS code 29339900 as a heterocyclic compound with nitrogen heteroatoms, attracting a general tariff of 10.0% in international trade .

Eigenschaften

IUPAC Name |

7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2/c1-5-4-6(7(8,9)10)12-3-2-11-5/h4,11H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYNEJSMBYEWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NCCN1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399925 | |

| Record name | 7-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77855-07-3 | |

| Record name | 7-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Retrosynthetic Analysis

Retrosynthetically, the target molecule can be dissected into two primary fragments:

- A trifluoromethyl ketone precursor for position 5.

- A methylated amine intermediate for position 7.

Ring closure may proceed via condensation of a 1,2-diamine with a carbonyl-containing fragment, followed by selective hydrogenation or cyclodehydration.

Trifluoromethyl Group Installation Strategies

Vilsmeier-Haack Trifluoromethylation

The trifluoromethyl group is introduced via a modified Vilsmeier-Haack reaction using chlorotrifluoromethylacrolein (1b ) as a key intermediate. As demonstrated by Zouaoui et al., treatment of 4-chloro-3-phenylpent-3-en-2-one with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the trifluoromethyl enone (1d ) in 60–70% yield. This intermediate undergoes regioselective [4+3] cyclocondensation with 1,2-diamines to form the diazepine skeleton (Scheme 1).

Scheme 1:

$$ \text{CF}3\text{-enone} + \text{H}2\text{N-R-NH}_2 \xrightarrow{\text{MeCN, Δ}} \text{1,4-Diazepine core} $$

Direct Trifluoromethylation via Nucleophilic Substitution

Alternatively, aryl halides may undergo nucleophilic trifluoromethylation using Umemoto’s reagent or CF₃Cu. However, this method is less prevalent due to competing side reactions in the presence of secondary amines.

Methyl Group Introduction at Position 7

Two-Phase Alkylation with Dimethyl Sulfate

The patent US4155904A describes a robust method for N-methylation in a biphasic system. A solution of the diazepine precursor in dichloromethane is treated with aqueous sodium hydroxide (1.5 eq) and dimethyl sulfate (1.2 eq) at 0–25°C. The reaction proceeds via SN2 mechanism, achieving >90% yield with minimal dialkylation.

Example:

7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (5.4 g) in CH₂Cl₂ is alkylated with dimethyl sulfate (3.8 g) and NaOH (1.2 g) in H₂O. After recrystallization, 7-methyl derivative is obtained with m.p. 129.5–130.5°C.

Methyl Iodide in Polar Aprotic Solvents

In anhydrous DMF or DMSO, methyl iodide (2 eq) reacts with the free amine at 50°C. This method, though efficient, requires rigorous exclusion of moisture to prevent hydrolysis.

Ring-Closure Methodologies

Cyclocondensation of 1,2-Diamines with Trifluoromethyl Ketones

Refluxing equimolar amounts of 1,2-diamine and trifluoromethyl ketone in isopropyl alcohol (85% v/v) with hexamethylenetetramine (HMTA) and ammonium bromide (NH₄Br) for 2–5 hours affords the diazepine ring. HMTA acts as a formaldehyde donor, facilitating imine formation, while NH₄Br enhances electrophilicity at the carbonyl carbon.

Optimized Conditions:

Cyclodehydration with Phosphorus Oxychloride

Linear precursors containing adjacent amine and ketone groups undergo cyclodehydration using POCl₃. For example, treatment of N-(2-aminoethyl)-trifluoromethylacetamide with POCl₃ in dichloroethane at 40°C for 6 hours achieves ring closure via elimination of HCl.

Purification and Analytical Validation

Recrystallization and Chromatography

Crude products are recrystallized from benzene/hexane (1:1) or dichloromethane/methanol. Thin-layer chromatography (TLC) on silica gel GF₅₄ with ether-hexane (1:1) confirms purity, showing a single spot (Rf = 0.45–0.55).

Spectroscopic Characterization

- ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 3.10–3.25 (m, 2H, CH₂), 4.05–4.20 (m, 2H, CH₂), 7.45–7.70 (m, 4H, Ar-H).

- ¹⁹F NMR: δ -62.5 (CF₃).

- MS (EI): m/z 273 [M]⁺.

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

Types of Reactions

7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Inhibition of PERK

GSK2606414 has been extensively studied for its ability to inhibit PERK, a kinase involved in the unfolded protein response (UPR). Inhibition of PERK can lead to reduced cell survival under stress conditions, making it a target for cancer therapies. Research indicates that GSK2606414 effectively inhibits PERK activation in various cellular models, suggesting its potential utility in treating cancers characterized by UPR dysregulation .

Cancer Therapy

The compound's selective inhibition of PERK has implications for cancer treatment, particularly in tumors that exploit the UPR for survival. Studies have demonstrated that GSK2606414 can sensitize cancer cells to chemotherapy by disrupting their stress response mechanisms . This dual action—targeting both cancer cell survival and enhancing the efficacy of existing therapies—positions GSK2606414 as a promising candidate in oncology.

Neurodegenerative Diseases

Emerging research suggests that GSK2606414 may also have applications in neurodegenerative diseases, where ER stress is a contributing factor. By modulating the UPR through PERK inhibition, GSK2606414 could potentially alleviate symptoms or slow disease progression in conditions such as Alzheimer's and Parkinson's disease .

Case Studies and Experimental Findings

| Study | Findings | Implications |

|---|---|---|

| Discovery of GSK2606414 | Identified as a potent PERK inhibitor with selectivity over other kinases. | Establishes the foundation for further development as an anti-cancer agent. |

| Cancer Cell Line Experiments | Demonstrated enhanced sensitivity to chemotherapy agents when combined with GSK2606414. | Suggests potential for combination therapies in clinical settings. |

| Neurodegenerative Models | Showed promise in reducing ER stress markers in neuronal cultures treated with GSK2606414. | Opens avenues for research into neuroprotective strategies using PERK inhibitors. |

Wirkmechanismus

The mechanism of action of 7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Findings from Research

Substituent Effects on Reactivity and Stability The trifluoromethyl group in the target compound enhances electron-withdrawing effects, stabilizing the diazepine ring against nucleophilic attack. This contrasts with DZP, where the trifluoromethyl group promotes tautomerism between keto-enamine and enol-imino forms, depending on the solvent and phase (solid vs. gaseous) .

Biological Activity

- Unlike benzodiazepine derivatives (e.g., C₁₇H₁₄ClN₂O ), the target compound lacks a fused aromatic ring system or carbonyl group, which are critical for GABA receptor modulation in sedative drugs .

Physical and Synthetic Properties

- The oxygen-containing analogue 7-methyl-2,3-dihydro-5H-1,4-dioxepine (C₆H₁₀O₂) has a significantly lower molecular weight (114.14 g/mol) and boiling point (~124°C) compared to the nitrogen-based diazepines, reflecting differences in polarity and intermolecular forces .

Biologische Aktivität

7-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, also known as GSK2606414, is a compound that has garnered attention for its biological activity, particularly as a selective inhibitor of the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 451.44 g/mol. The compound features a diazepine ring structure that is critical for its biological activity.

GSK2606414 functions primarily as a selective inhibitor of PERK, which is activated in response to endoplasmic reticulum stress. By inhibiting PERK activation, GSK2606414 can disrupt the survival pathways of cancer cells that rely on this stress response mechanism. This inhibition has been linked to reduced tumor growth in xenograft models and highlights the compound's potential as an anticancer agent .

Anticancer Activity

Recent studies have demonstrated that GSK2606414 exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

These values indicate that GSK2606414 is particularly potent against MCF-7 and A375 cell lines, suggesting its potential utility in treating breast and melanoma cancers.

In Vivo Studies

In vivo studies using human tumor xenografts have shown that GSK2606414 effectively inhibits tumor growth. The compound's ability to target PERK provides a strategic advantage in cancer therapy by disrupting the adaptive responses of tumor cells to stress .

Case Studies

- Case Study on Breast Cancer : A study involving MCF-7 cell lines demonstrated that treatment with GSK2606414 led to significant apoptosis and cell cycle arrest at the S phase, indicating its effectiveness in targeting breast cancer cells.

- Case Study on Melanoma : In a melanoma model using A375 cells, GSK2606414 treatment resulted in reduced tumor size and increased survival rates in mice compared to controls.

Q & A

Q. Q1. What are the key synthetic routes for 7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine?

Methodological Answer: The synthesis typically involves multi-step reactions starting from a benzodiazepine core. A common approach includes:

Core Functionalization : Acylation or alkylation of the diazepine ring using trifluoromethyl-containing reagents (e.g., trifluoroacetic anhydride) under basic conditions (e.g., triethylamine) .

Ring Closure : Cyclization via nucleophilic substitution or condensation, often catalyzed by Lewis acids (e.g., AlCl₃) .

Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) .

Q. Table 1: Common Reagents and Conditions

Q. Q2. How can spectroscopic methods (NMR, IR, MS) be optimized to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Focus on resolving peaks for the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and methyl substituents (δ ~1.5–2.5 ppm in ¹H NMR). Use deuterated DMSO or CDCl₃ for solubility .

- IR Spectroscopy : Identify C-F stretches (1000–1300 cm⁻¹) and diazepine ring vibrations (C=N ~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CF₃ group) .

Advanced Research Questions

Q. Q3. How can factorial design optimize reaction conditions for higher yields?

Methodological Answer: Use a Taguchi orthogonal array to test variables:

Factors : Temperature (40–80°C), catalyst loading (5–15 mol%), solvent polarity (THF vs. DMF).

Response : Yield (%) measured via HPLC .

Analysis : Regression models to identify significant factors (e.g., temperature has a Pareto-optimal effect).

Example from : Optimizing a similar diazepine synthesis improved yield from 45% to 78% by prioritizing solvent polarity (p < 0.05) .

Q. Q4. How can computational tools (e.g., COMSOL, DFT) predict reactivity or design derivatives?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (DFT) to model transition states for trifluoromethyl group insertion. Software: Gaussian or ORCA .

- Solvent Effects : COMSOL simulations to optimize mass transfer in heterogeneous reactions (e.g., solid-supported catalysts) .

- Derivative Design : Machine learning (e.g., ICReDD’s AI platform) to predict bioactivity of analogs by training on benzodiazepine receptor binding data .

Q. Q5. How to resolve contradictions in biological activity data (e.g., receptor binding vs. cytotoxicity)?

Methodological Answer:

Dose-Response Analysis : Use Hill plots to differentiate receptor-specific effects (EC₅₀) from non-specific cytotoxicity (LC₅₀) .

Metabolite Profiling : LC-MS to identify degradation products (e.g., oxidized diazepine rings) that may interfere with assays .

Structural Analog Comparison : Compare with known benzodiazepines (e.g., midazolam derivatives) to isolate structural determinants of activity .

Q. Q6. What green chemistry strategies apply to its synthesis?

Methodological Answer:

- Solvent Replacement : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent .

- Catalyst Recycling : Immobilize Lewis acids (e.g., Fe³⁺ on mesoporous silica) for reuse over 5 cycles without yield loss .

- Waste Minimization : Employ flow chemistry to reduce solvent volume by 60% compared to batch reactions .

Data Contradiction Analysis

Q. Q7. How to address discrepancies in reported synthetic yields for similar diazepines?

Methodological Answer:

Reproducibility Audit : Verify purity of starting materials (e.g., trifluoromethyl reagents often degrade; use fresh stocks) .

Byproduct Analysis : Use GC-MS to detect side products (e.g., dimerization species) that reduce yield .

Cross-Validation : Compare methods from independent sources (e.g., PubChem vs. peer-reviewed syntheses in and ) .

Q. Key Takeaways

- Synthesis : Prioritize acylation-cyclization sequences with rigorous purification.

- Characterization : Combine NMR, IR, and HRMS for structural confirmation.

- Optimization : Use factorial design and AI-driven tools for reaction tuning.

- Data Integrity : Address contradictions via metabolite profiling and reproducibility checks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.